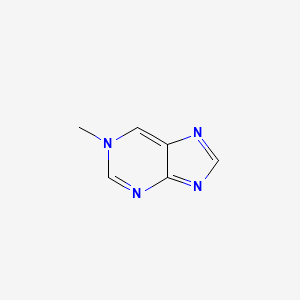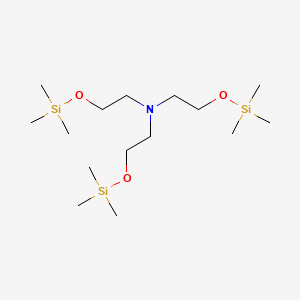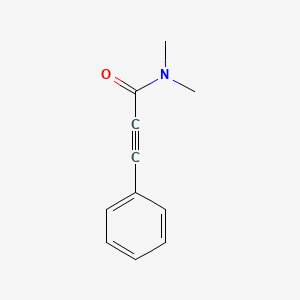
N,N-dimethyl-3-phenylprop-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-phenylprop-2-ynamide: is an organic compound with the molecular formula C11H11NO It is a member of the amide family, characterized by the presence of a phenyl group attached to a prop-2-ynamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkyne Addition Reaction: One common method for synthesizing N,N-dimethyl-3-phenylprop-2-ynamide involves the addition of a phenylacetylene to a dimethylamine under appropriate conditions. This reaction typically requires a catalyst such as palladium or copper to facilitate the addition.
Amidation Reaction: Another method involves the amidation of 3-phenylprop-2-ynoic acid with dimethylamine. This reaction can be carried out using coupling reagents like carbodiimides to activate the carboxylic acid group for nucleophilic attack by the amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-dimethyl-3-phenylprop-2-ynamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the phenyl group or the amide nitrogen can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides or phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-dimethyl-3-phenylprop-2-ynamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of amide-hydrolyzing enzymes.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amide group can be modified to create analogs with enhanced biological activity or reduced toxicity.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3-phenylprop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparación Con Compuestos Similares
N-phenylprop-2-ynamide: Similar structure but lacks the dimethyl groups on the amide nitrogen.
N,N-dimethyl-3-phenylprop-2-enamide: Similar structure but with a double bond instead of a triple bond in the propyl chain.
N,N-dimethyl-3-phenylprop-2-ynylamine: Similar structure but with an amine group instead of an amide group.
Uniqueness: N,N-dimethyl-3-phenylprop-2-ynamide is unique due to the presence of both a phenyl group and a triple bond in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
26218-50-8 |
|---|---|
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C11H11NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clave InChI |
JMXMVKLWRIOQGG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C#CC1=CC=CC=C1 |
Solubilidad |
>26 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


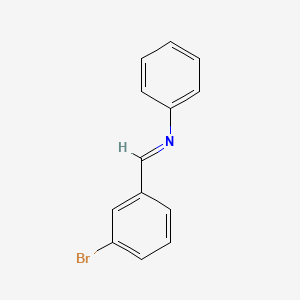
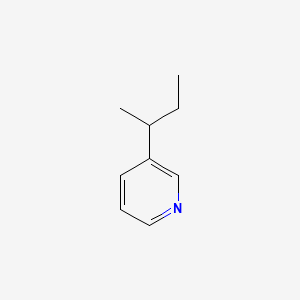
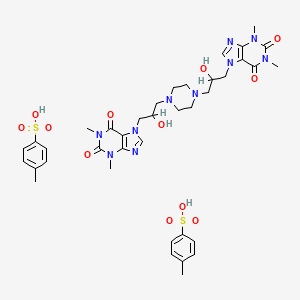

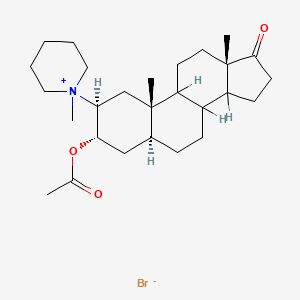

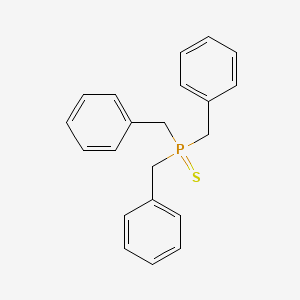
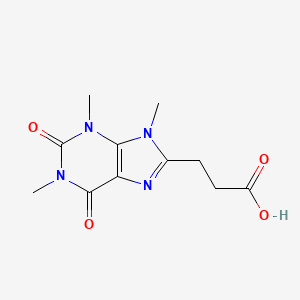
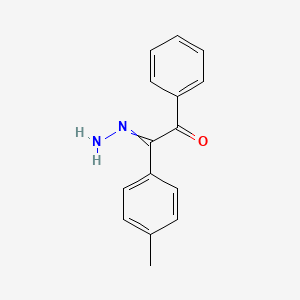


![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)
